molecular formula C15H23NO3 B14231489 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-36-6

2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde

Cat. No.: B14231489
CAS No.: 820238-36-6
M. Wt: 265.35 g/mol
InChI Key: GJUFTQRKMNKIQM-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a methyl group, and a propoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 2-(Dimethylamino)ethanol with 3-methyl-4-propoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzoic acid.

    Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzaldehyde core.

    3-Methyl-4-propoxybenzaldehyde: Contains the benzaldehyde core with methyl and propoxy groups but lacks the dimethylamino and ethoxy groups.

Uniqueness

2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

820238-36-6

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C15H23NO3/c1-5-9-18-14-7-6-13(11-17)15(12(14)2)19-10-8-16(3)4/h6-7,11H,5,8-10H2,1-4H3

InChI Key

GJUFTQRKMNKIQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCN(C)C)C

Origin of Product

United States

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